molecular formula C4H7N3O2S B3046174 1-methanesulfonyl-1H-pyrazol-4-amine CAS No. 1206641-28-2

1-methanesulfonyl-1H-pyrazol-4-amine

Cat. No. B3046174
CAS RN: 1206641-28-2
M. Wt: 161.19
InChI Key: PDEMILZYVWBCCO-UHFFFAOYSA-N
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Description

“1-methanesulfonyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C4H7N3O2S . It is a solid substance at room temperature . The compound belongs to the class of organic compounds known as pyrazoles , which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The InChI code for “1-methanesulfonyl-1H-pyrazol-4-amine” is 1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 . This indicates the molecular structure of the compound, with the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “1-methanesulfonyl-1H-pyrazol-4-amine” are not detailed in the sources retrieved, pyrazole compounds in general are known to participate in a variety of chemical reactions . These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“1-methanesulfonyl-1H-pyrazol-4-amine” is a solid substance at room temperature . It has a molecular weight of 161.18 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 1-methanesulfonyl-1H-pyrazol-4-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole-bearing compounds to justify their antileishmanial activity . These studies provide insights into the interaction between the compound and the target protein, which can be useful in the design of new drugs .

Synthesis of Novel Pyrazoles

1-Methanesulfonyl-1H-pyrazol-4-amine can be used in the synthesis of novel pyrazoles . These novel pyrazoles can be designed for various applications, including agro-chemical, fluorescent, and biological activities .

Development of Eco-friendly Methodologies

The compound can be used in the development of eco-friendly methodologies for the preparation of pyrazoles . These methodologies include heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .

Antimicrobial Activities

Some pyrazole derivatives have shown antimicrobial activities against various strains of bacteria . Therefore, 1-methanesulfonyl-1H-pyrazol-4-amine can potentially be used in the development of new antimicrobial agents .

Research Chemical

1-Methanesulfonyl-1H-pyrazol-4-amine is a useful research chemical . It can be used in a variety of research applications, including the study of its properties and the development of new compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for “1-methanesulfonyl-1H-pyrazol-4-amine” are not provided in the sources retrieved, the increasing popularity of pyrazoles in several fields of science suggests potential future applications . These compounds are frequently used as scaffolds in the synthesis of bioactive chemicals, suggesting potential future developments in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-methylsulfonylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEMILZYVWBCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286832
Record name 1-(Methylsulfonyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-1H-pyrazol-4-amine

CAS RN

1206641-28-2
Record name 1-(Methylsulfonyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206641-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (250 mg, 2.2 mmol) in DCM (5 mL) were added triethylamine (0.46 mL, 1.5 eq) and methanesulfonyl chloride (0.20 mL, 1.2 eq). After stirring for 1 h at rt, water was added and the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in 5 mL methanol and palladium on carbon added under an inert atmosphere. The reaction mixture was stirred overnight at rt under an hydrogen atmosphere. The resulting mixture was filtered through Celite and the filtrate concentrated in vacuo to give 1-(methylsulfonyl)-1H-pyrazol-4-amine as a brown oil (0.34 g, 2.1 mmol, 96%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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